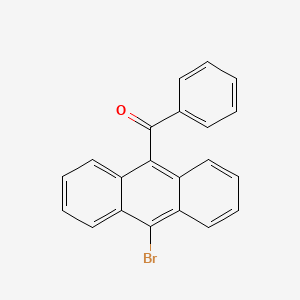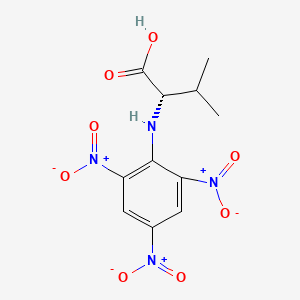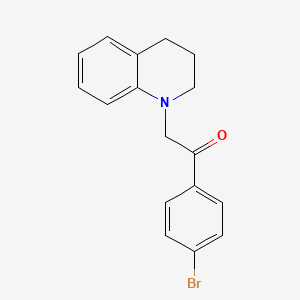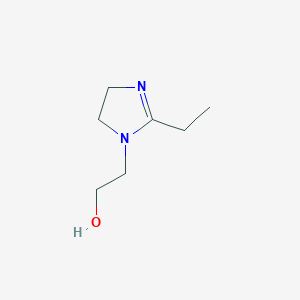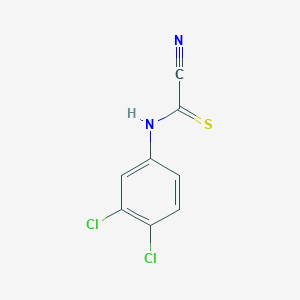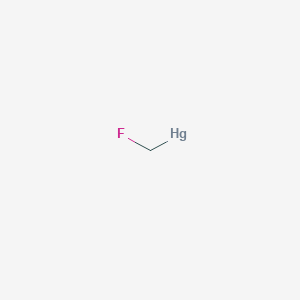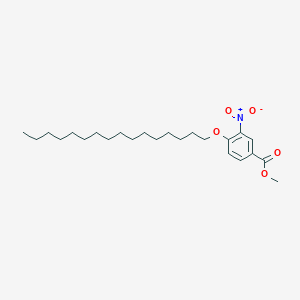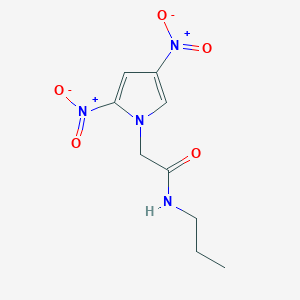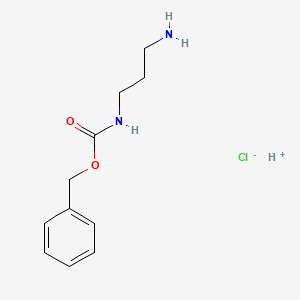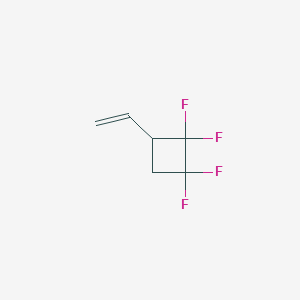
1,1,2,2-Tetrafluoro-3-vinylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrafluoro-3-vinylcyclobutane is an organic compound with the molecular formula C6H6F4 It is a fluorinated cyclobutane derivative, characterized by the presence of four fluorine atoms and a vinyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrafluoro-3-vinylcyclobutane can be synthesized through the reaction of diazomethane and diazocyclopropane generated in situ. This reaction proceeds at the double bond of the substituent as a 1,3-dipolar cycloaddition to form the corresponding 1-pyrazolines . The reaction conditions typically involve the use of a solvent and controlled temperature to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluoro-3-vinylcyclobutane undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with diazo compounds to form pyrazolines.
Common Reagents and Conditions
Diazomethane and Diazocyclopropane: These reagents are commonly used in cycloaddition reactions with this compound.
Thermolysis Conditions: High temperatures (340-400°C) are used to induce the loss of dinitrogen from cyclobutylpyrazolines.
Major Products Formed
1-Pyrazolines: Formed through 1,3-dipolar cycloaddition reactions.
Cyclopropyl Derivatives: Generated through thermolysis of cyclobutylpyrazolines.
Scientific Research Applications
1,1,2,2-Tetrafluoro-3-vinylcyclobutane has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Mechanism of Action
The mechanism of action of 1,1,2,2-tetrafluoro-3-vinylcyclobutane involves its participation in cycloaddition reactions. The compound’s double bond and fluorine atoms play a crucial role in its reactivity, allowing it to form stable intermediates such as pyrazolines . These intermediates can undergo further transformations, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trifluoro-1-vinylcyclobutene: Another fluorinated cyclobutane derivative that undergoes similar cycloaddition reactions.
1,1,2,2-Tetrafluoroethane: A fluorinated ethane derivative with different chemical properties and applications.
Uniqueness
1,1,2,2-Tetrafluoro-3-vinylcyclobutane is unique due to its specific arrangement of fluorine atoms and the presence of a vinyl group.
Properties
CAS No. |
356-77-4 |
|---|---|
Molecular Formula |
C6H6F4 |
Molecular Weight |
154.11 g/mol |
IUPAC Name |
3-ethenyl-1,1,2,2-tetrafluorocyclobutane |
InChI |
InChI=1S/C6H6F4/c1-2-4-3-5(7,8)6(4,9)10/h2,4H,1,3H2 |
InChI Key |
UQQPBULGMCACDE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC(C1(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



